Potassium 4-hydroxydecanoate
Description
Contextualization within Hydroxy Fatty Acid Chemistry and Biology
Hydroxy fatty acids are naturally occurring molecules found across various biological systems, from bacteria to mammals. frontiersin.org Their physiological roles are diverse, acting as metabolic intermediates, structural components of lipids, and signaling molecules. frontiersin.orgthegoodscentscompany.com The position of the hydroxyl group along the fatty acid chain is a critical determinant of its biological function. For instance, 3-hydroxy fatty acids are key intermediates in the beta-oxidation pathway of fatty acid degradation, a fundamental energy-generating process. scite.ai In contrast, other positional isomers are involved in different biological activities.
4-hydroxydecanoic acid, the parent acid of Potassium 4-hydroxydecanoate, is a medium-chain hydroxy fatty acid. It is known to be a precursor in the microbial biosynthesis of γ-decalactone, a valuable aroma compound. mdpi.com Certain yeast species, such as Sporidiobolus ruinenii, can produce 4-hydroxydecanoic acid from precursors like ricinoleic acid. mdpi.com This positions 4-hydroxydecanoate as a significant intermediate in biotechnological production processes. From a chemical standpoint, 4-hydroxydecanoic acid is noted for its propensity to undergo intramolecular cyclization to form the more stable γ-decalactone, a characteristic that has historically made its isolation challenging. nih.gov
The broader family of hydroxydecanoic acids has been shown to interact with various biological targets. For example, 3-hydroxydecanoate (B1257068) has been identified as an agonist for G protein-coupled receptors like GPR84 and has been linked to inflammatory processes and metabolic modulation in conditions such as type 2 diabetes. nih.govnih.gov Furthermore, 5-hydroxydecanoate (B1195396) is widely recognized in the scientific literature as a blocker of mitochondrial ATP-sensitive potassium (mitoKATP) channels, which play crucial roles in cellular protection against ischemic injury. nih.govahajournals.orgspandidos-publications.com These established roles of its isomers provide a compelling framework for investigating the specific biological activities of 4-hydroxydecanoate.
Historical Trajectories and Milestones in 4-Hydroxydecanoate Investigation
The investigation of 4-hydroxydecanoic acid has been historically intertwined with the study of lactones. One of the significant early challenges in its study was its chemical instability, readily cyclizing to form γ-decalactone. nih.gov This made the isolation and characterization of the pure hydroxy acid a difficult task.
A notable milestone in the study of 4-hydroxydecanoic acid was the first reporting of its spectral data in 1996 by G. Feron and collaborators, which attested to the difficulty of isolating the pure hydroxylated fatty acid from its lactone form. nih.gov Earlier research, dating back to 1963, had suggested that γ-decalactone was derived from the intermediate 4-hydroxydecanoic acid during the catabolism of ricinoleic acid by Candida species. mdpi.com
The synthesis of related compounds has also shed light on the chemistry of 4-hydroxydecanoate. For example, the total synthesis of (±)-4-methoxydecanoic acid utilizes (±)-4-hydroxydecanoic acid as a key intermediate, further highlighting the preparative chemistry involving this compound. nih.gov While direct and extensive research on this compound itself has been limited, these foundational studies on its parent acid have laid the groundwork for future investigations into its properties and potential applications.
Current Paradigms and Emerging Research Avenues for 4-Hydroxydecanoate
Current research paradigms in the field of hydroxy fatty acids are heavily influenced by the well-documented biological activities of various isomers of hydroxydecanoate. A significant area of focus is the modulation of ion channels, particularly mitochondrial ATP-sensitive potassium (mitoKATP) channels. 5-hydroxydecanoate (5-HD) is a widely used pharmacological tool to selectively block these channels, thereby elucidating their role in cellular processes like ischemic preconditioning, where they are thought to be key effectors of cardioprotection. nih.govahajournals.orgspandidos-publications.com
Given the established role of 5-hydroxydecanoate as a mitoKATP channel blocker, a major emerging research avenue is to investigate whether this compound exhibits similar or distinct modulatory effects on these or other ion channels. The slight shift in the hydroxyl group's position from carbon 5 to carbon 4 could have significant implications for its binding affinity and functional effects on the channel protein. Exploring the potential of this compound as a modulator of mitoKATP channels could open up new possibilities for understanding the structure-activity relationships of this class of molecules.
Another promising area of research is the exploration of 4-hydroxydecanoate's role in cellular signaling and metabolism, drawing parallels from the known functions of its isomers. For instance, 3-hydroxydecanoate is recognized as a signaling molecule that activates GPR84, influencing immune responses and metabolic pathways. nih.govnih.gov Investigating whether 4-hydroxydecanoate can act as a ligand for this or other G protein-coupled receptors is a logical next step.
Furthermore, the involvement of 4-hydroxydecanoate in microbial metabolic pathways for the production of valuable compounds like γ-decalactone continues to be an area of interest for biotechnological applications. mdpi.com Research focused on optimizing the microbial synthesis of 4-hydroxydecanoate could lead to more efficient and sustainable production methods for this and other derived chemicals. The study of this compound, therefore, stands at a confluence of pharmacology, cell biology, and biotechnology, with numerous unanswered questions paving the way for future scientific discovery.
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;4-hydroxydecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3.K/c1-2-3-4-5-6-9(11)7-8-10(12)13;/h9,11H,2-8H2,1H3,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWHOUKNNJQEHB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCC(=O)[O-])O.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19KO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of 4 Hydroxydecanoate and Analogs
Chemoenzymatic and Biocatalytic Synthesis of 4-Hydroxydecanoic Acid
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing hydroxy fatty acids. By leveraging the high selectivity of enzymes and engineered microbial systems, it is possible to achieve specific hydroxylation of fatty acid chains under mild reaction conditions.
The direct and selective activation of unreactive C-H bonds in fatty acids is a significant synthetic challenge. Biocatalysis using enzymes like cytochrome P450 monooxygenases (P450s) represents an attractive method for this transformation. These enzymes can catalyze the hydroxylation of fatty acids with remarkable regio- and stereoselectivity.
Research has identified several wild-type P450 enzymes capable of hydroxylating decanoic acid at various positions along its carbon chain. For instance, the cytochrome P450 monooxygenase CYP116B46 from Tepidiphilus thermophilus has been reported to exhibit excellent regioselectivity for the C5 position, producing (S)-5-hydroxydecanoic acid. Other P450s show different preferences; P450-JT predominantly targets the C5 position (51%), while P450-TT shows even higher selectivity for C5 (90%). In contrast, enzymes like P450-TB and P450-BM3 preferentially form ω-1 (C9) hydroxylated products. This highlights the potential of screening diverse microbial enzymes to find catalysts for specific hydroxylation patterns. While direct enzymatic synthesis of 4-hydroxydecanoic acid is less commonly reported, the principle of using P450s and tailoring their selectivity through protein engineering remains a key strategy.
The resulting hydroxy fatty acids can be further modified. For example, (S)-5-hydroxydecanoic acid can undergo subsequent acid-catalyzed lactonization to yield (S)-δ-decalactone, a valuable fragrance compound. This two-step chemoenzymatic process demonstrates how biocatalytic hydroxylation can be integrated with chemical steps to produce valuable derivatives.
| Enzyme | Major Hydroxylation Position(s) | Selectivity/Product Distribution |
|---|---|---|
| CYP116B46 | C5 | High regioselectivity for (S)-5-hydroxydecanoic acid. |
| P450-TT | C5 | 90% C5-hydroxylated product, 10% C6-hydroxylated product. |
| P450-JT | C5 | Predominantly targets the C5 position (51% of products). |
| P450-BM3 | C9 (ω-1) | Preferentially forms the C9 hydroxylated product (66%). |
| CYP152A1 | α (C2) and β (C3) | Wild type shows preference for α-position; variants can be engineered to favor β-hydroxylation. researchgate.net |
Microbial fermentation provides a route for producing hydroxyalkanoates from renewable feedstocks. Many bacteria naturally synthesize and accumulate polyhydroxyalkanoates (PHAs), which are polyesters of 3-hydroxy fatty acids, as intracellular carbon and energy storage compounds. For instance, Pseudomonas putida KT2440 can be used in fed-batch fermentation processes to produce medium-chain-length PHAs from decanoic acid. frontiersin.org The resulting polymer consists primarily of 3-hydroxydecanoate (B1257068) monomers, along with other hydroxyalkanoates. frontiersin.org These polymers can be harvested and their monomeric units, such as 3-hydroxydecanoic acid, can be recovered.
To produce specific or non-natural hydroxy fatty acids, biosynthetic pathways in microorganisms can be engineered. This involves introducing new enzymatic activities and/or deleting competing metabolic pathways. For example, to produce ω-hydroxy fatty acids, the AlkBGT hydroxylation system from Pseudomonas putida GPo1 can be expressed in Escherichia coli. frontiersin.org By further engineering the host strain, such as by blocking the native β-oxidation pathway for fatty acids, the accumulation of the desired ω-hydroxydecanoic acid can be significantly enhanced. frontiersin.org Similarly, engineered yeast like Candida viswanathii have been developed as platforms to convert alkanes into valuable hydroxy fatty acids, achieving high titers in bioreactors. rsc.org These strategies showcase the potential of metabolic engineering to create microbial cell factories for the targeted production of various hydroxydecanoates.
Organic Chemical Synthesis Methodologies for 4-Hydroxydecanoic Acid
Organic synthesis provides a complementary approach to biocatalysis, offering versatility in accessing a wide range of molecular structures, including those not readily produced by biological systems. The key challenges in the synthesis of 4-hydroxydecanoic acid are controlling the position of the hydroxyl group (regioselectivity) and its 3D orientation (stereoselectivity).
The synthesis of specific isomers of hydroxy fatty acids often relies on multi-step routes starting from chiral building blocks. Asymmetric synthesis of 3-hydroxy fatty acids has been achieved through organocatalytic methods, which use small chiral organic molecules to induce chirality. One such approach involves the enantioselective synthesis of terminal epoxides from long-chain aldehydes, followed by ring-opening reactions to establish the hydroxyl-bearing stereocenter. mdpi.comresearchgate.net
For gamma-hydroxy acids like 4-hydroxydecanoic acid, a common strategy involves the synthesis of the corresponding gamma-lactone (γ-decalactone), which can be subsequently hydrolyzed to the open-chain hydroxy acid. Synthetic routes to these lactones can be designed to control stereochemistry. While specific routes for 4-hydroxydecanoic acid are not extensively detailed, general methodologies for preparing γ-hydroxy-α-amino acids have been developed using bi-enzymatic cascades that combine aldolases and transaminases, demonstrating the power of integrating different catalytic methods to achieve high stereoselectivity. rsc.orgcea.fr Such principles can be adapted for the synthesis of other chiral gamma-hydroxy acids.
Various synthetic methods exist for producing other isomers of hydroxydecanoic acid. For example, α-hydroxy fatty acids can be synthesized from their parent fatty acids via an intermediate α-chlorination step using reagents like trichloroisocyanuric acid under solvent-free conditions, followed by hydrolysis. acs.org
Once the desired hydroxy fatty acid, such as 4-hydroxydecanoic acid, is synthesized, it can be easily converted into its corresponding salt. The production of Potassium 4-hydroxydecanoate is a straightforward acid-base neutralization reaction. Treating 4-hydroxydecanoic acid with a stoichiometric amount of a potassium base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃), in a suitable solvent like water or ethanol, results in the formation of the potassium salt and water. This simple and high-yielding reaction is a standard procedure for preparing alkali metal salts of carboxylic acids.
Derivatization and Functionalization Techniques for Research Probes
To study the biological roles and distribution of 4-hydroxydecanoic acid, it is often necessary to chemically modify or "derivatize" it to create probes suitable for analysis or biological experiments. Derivatization can enhance detection by analytical instruments or introduce new functionalities to the molecule.
A primary reason for derivatization is to improve analytical detection. For gas chromatography (GC), the carboxyl group of fatty acids is often esterified, typically to a methyl ester (FAME), to increase volatility and prevent adsorption issues in the analytical system. sigmaaldrich.com For liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance ionization efficiency. Reagents such as 4-amino-1,1-dimethylpiperidin-1-ium iodide (ADMI) can be attached to the carboxyl group, introducing a permanent positive charge that improves detection sensitivity in positive-ion mode MS. researchgate.netnih.gov This strategy also helps in distinguishing between isomers, as 2-hydroxy and 3-hydroxy fatty acids produce different characteristic fragment ions after derivatization. researchgate.netnih.gov
Beyond analytical chemistry, functionalization can be used to create molecular probes for biological research. The hydroxyl or carboxyl group of 4-hydroxydecanoic acid can serve as a chemical handle to attach reporter groups. For example, a fluorescent tag could be esterified to the hydroxyl group, or an amide bond could be formed at the carboxyl group, allowing the molecule's localization to be tracked within cells using fluorescence microscopy. Similarly, attaching a biotin (B1667282) tag would enable the isolation of binding partners through affinity purification techniques. These functionalization strategies transform the simple hydroxy fatty acid into a versatile tool for biochemical and cell biology research. researchgate.netimrpress.com
| Technique | Purpose | Method/Reagent | Primary Analytical Platform |
|---|---|---|---|
| Esterification | Increase volatility, reduce polarity. | Conversion to Fatty Acid Methyl Esters (FAMEs) using BCl₃-methanol. sigmaaldrich.com | Gas Chromatography (GC) |
| Charge-tagging | Enhance ionization efficiency, enable isomer distinction. | Reaction with 4-amino-1,1-dimethylpiperidin-1-ium iodide (ADMI). researchgate.netnih.gov | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Fluorescent Labeling | Enable detection by fluorescence. | Attachment of a fluorophore (e.g., via ester or amide linkage). | Fluorescence Spectroscopy, Microscopy |
| Affinity Tagging | Allow for purification of binding partners. | Attachment of a biotin tag. | Affinity Chromatography, Western Blot |
Esterification and Amidation for Structural and Functional Studies
Esterification and amidation are fundamental chemical transformations that target the carboxylic acid moiety of 4-hydroxydecanoic acid and its analogs. These reactions are crucial for creating a diverse range of derivatives with altered polarity, bioavailability, and biological activity, which are essential for structure-activity relationship (SAR) studies.
The most common method for converting a carboxylic acid to an ester is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This equilibrium reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.commasterorganicchemistry.com For 4-hydroxydecanoic acid, an intramolecular Fischer esterification can also occur, leading to the formation of a cyclic ester known as a lactone. masterorganicchemistry.com Specifically, 4-hydroxydecanoic acid has a tendency to cyclize into the stable five-membered ring structure of γ-decalactone, which can make the synthesis and isolation of the linear acid challenging. nih.gov
The hydroxyl group of 4-hydroxydecanoic acid can also be a site for modification. For instance, in the synthesis of (±)-4-methoxydecanoic acid, the hydroxyl group of a 4-hydroxydecane derivative was methylated using methyl iodide in the presence of sodium hydride. nih.gov This demonstrates that both the carboxylic acid and the hydroxyl group can be selectively functionalized to produce a variety of derivatives.
Amidation, the formation of an amide from a carboxylic acid and an amine, is another key transformation. Direct amidation can be challenging and often requires the use of coupling agents to activate the carboxylic acid. acs.orgnih.gov ortho-Iodoarylboronic acids have been shown to catalyze direct amidation reactions at room temperature in the presence of molecular sieves as a dehydrating agent. acs.org In the context of hydroxy acids, the presence of the hydroxyl group can sometimes complicate amidation reactions. For instance, in the synthesis of peptidomimetics containing α-hydroxy-β-amino acids, the formation of a homobislactone was observed as a significant side reaction during the activation of the carboxyl group, leading to lower yields of the desired amide. nih.gov This suggests that careful optimization of reaction conditions is necessary when performing amidation on 4-hydroxydecanoic acid to avoid unwanted side products.
Table 1: Examples of Esterification and Amidation Reactions on Carboxylic Acids and Analogs
| Reaction Type | Reactants | Catalyst/Reagent | Product | Significance | Reference |
|---|---|---|---|---|---|
| Fischer Esterification | Carboxylic Acid, Alcohol | Acid Catalyst (e.g., H₂SO₄) | Ester, Water | Fundamental method for ester synthesis. masterorganicchemistry.commasterorganicchemistry.com | masterorganicchemistry.commasterorganicchemistry.com |
| Intramolecular Esterification | 4-Hydroxydecanoic Acid | Acid Catalyst | γ-Decalactone | Demonstrates the propensity for cyclization in γ-hydroxy acids. nih.gov | nih.gov |
| Methylation of Hydroxyl Group | (±)-4-Hydroxydecan-1-ol derivative, Methyl Iodide | Sodium Hydride | (±)-4-Methoxydecan-1-ol derivative | Example of modifying the hydroxyl group for functional studies. nih.gov | nih.gov |
| Catalytic Amidation | Carboxylic Acid, Amine | ortho-Iodoarylboronic Acid | Amide | A method for direct amide bond formation under mild conditions. acs.org | acs.org |
| Amidation with Coupling Agent | N-protected α-hydroxy-β-amino acid, Amine | EDC-HOAt | Dipeptide | Highlights potential side reactions (homobislactone formation) in amidation of hydroxy acids. nih.gov | nih.gov |
Covalent Modifications for Bioconjugation and Probe Development
The development of molecular probes and bioconjugates from 4-hydroxydecanoate and its analogs requires the introduction of specific functional groups that can be used for attachment to other molecules or for detection. These modifications often target the side chain of the molecule, as the carboxyl and hydroxyl groups are typically involved in the primary structure of polymers like polyhydroxyalkanoates (PHAs) or are key to the molecule's inherent biological activity.
A common strategy for functionalizing PHAs, which are polymers of hydroxyalkanoates, is to incorporate monomers with unsaturated side chains. mdpi.com These unsaturated bonds can then be chemically modified through various reactions, including epoxidation, thiol-ene click chemistry, and free radical grafting, to introduce new functionalities. mdpi.com For a monomer like 4-hydroxydecanoate, a similar strategy could be employed by synthesizing an analog with a double or triple bond in its alkyl chain. This would provide a reactive handle for subsequent covalent modifications.
For example, medium-chain-length PHAs (mcl-PHAs) containing unsaturated monomers have been functionalized to create tailor-made products with improved physical properties. researchgate.net The modification of these functional groups can lead to polymers with extended applications as environmentally friendly and functional biomaterials. researchgate.net This approach could be adapted to create 4-hydroxydecanoate-based probes.
Another powerful strategy for developing molecular probes is the introduction of a bioorthogonal functional group, such as an azide. ω-Azido fatty acids have been successfully used as probes to study fatty acid biosynthesis, degradation, and modification. nih.gov These azido-fatty acids can be metabolically incorporated into lipids and then detected via click chemistry with a reporter molecule. A similar approach could be envisioned for 4-hydroxydecanoate, where an azido (B1232118) group is introduced at the terminus of the alkyl chain. This would create a 4-hydroxydecanoate analog that could be used to probe the metabolic pathways and interactions of this class of molecules.
The surface functionalization of biomaterials is another area where covalent modification is critical. Chemical modification methods like base hydrolysis and aminolysis can introduce carboxyl and amine groups onto the surface of PHA-based biomaterials, which improves their hydrophilicity and promotes cell attachment. nih.gov Furthermore, biological molecules can be covalently immobilized onto scaffold surfaces to enhance cell-scaffold interactions and guide cellular functions. nih.gov These strategies highlight the potential for using chemically modified 4-hydroxydecanoate to create biocompatible surfaces and targeted drug delivery systems.
Table 2: Strategies for Covalent Modification for Bioconjugation and Probe Development
| Modification Strategy | Functional Group Introduced | Potential Application | Rationale | Reference |
|---|---|---|---|---|
| Introduction of Unsaturation | Alkene, Alkyne | Bioconjugation, Probe Attachment | Provides a reactive site for "click" chemistry and other addition reactions. mdpi.com | mdpi.com |
| Epoxidation of Unsaturated Chains | Epoxide | Further Functionalization | Epoxides are reactive intermediates that can be opened with various nucleophiles to introduce diverse functional groups. researchgate.net | researchgate.net |
| Introduction of Azide Group | Azide | Molecular Probing | Azides are bioorthogonal and can be specifically labeled using click chemistry for detection and imaging. nih.gov | nih.gov |
| Surface Aminolysis | Amine Groups | Improved Biocompatibility | Increases surface hydrophilicity and provides sites for covalent attachment of biomolecules. nih.gov | nih.gov |
| Protein Ligation | SpyTag/SpyCatcher | Protein Immobilization | Allows for the specific and covalent attachment of proteins to create functionalized biomaterials. nih.gov | nih.gov |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 4-hydroxydecanoic acid |
| This compound |
| γ-decalactone |
| (±)-4-methoxydecanoic acid |
| Methyl iodide |
| Sodium hydride |
| ortho-Iodophenylboronic acid |
| N,N'-dicyclohexylcarbodiimide (DCC) |
| N-hydroxysuccinimide (NHS) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| 1-Hydroxy-7-azabenzotriazole (HOAt) |
| Polyhydroxyalkanoates (PHAs) |
| ω-Azido fatty acids |
| SpyTag |
Advanced Analytical Methodologies for 4 Hydroxydecanoate Profiling
Chromatographic Separation and Detection Techniques
Chromatography is a cornerstone for the analysis of hydroxy fatty acids, providing the necessary separation from complex sample components before detection. The combination of chromatographic separation with mass spectrometry offers unparalleled sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive technique for the analysis of volatile and thermally stable compounds. rroij.com For non-volatile molecules like 4-hydroxydecanoic acid, a chemical derivatization step is essential to increase their volatility and thermal stability. creative-proteomics.com This typically involves converting the carboxylic acid and hydroxyl functional groups into less polar and more volatile esters and ethers, respectively.
A common derivatization method is silylation, where reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) convert the active hydrogens on the carboxyl and hydroxyl groups to trimethylsilyl (TMS) ethers and esters. marinelipids.calipidmaps.org Another approach is methylation, which can simultaneously form methyl esters from carboxyl groups and methyl ethers from hydroxyl groups. nih.gov
Once derivatized, the sample is introduced into the GC, where it is separated on a capillary column, often one with a mid-polarity phase like (50%-cyanopropyl)-methylpolysiloxane, which is effective for separating isomeric hydroxy fatty acid derivatives. marinelipids.ca The separated components then enter the mass spectrometer, which ionizes the molecules (commonly via electron ionization, EI) and separates the resulting fragments based on their mass-to-charge ratio (m/z). nih.gov The fragmentation pattern is highly characteristic of the molecule's structure. For TMS-derivatized 4-hydroxydecanoate, key fragments would arise from cleavage alpha to the silylated hydroxyl group, which is crucial for confirming the position of the hydroxyl group along the fatty acid chain.
Table 1: Illustrative GC-MS Parameters and Expected Data for Derivatized 4-Hydroxydecanoic Acid
| Parameter | Value / Description |
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with pyridine |
| GC Column | DB-23 ((50%-cyanopropyl)-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm |
| Oven Program | Initial 80°C, ramp 5°C/min to 250°C, hold for 10 min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Expected Retention Time | Dependent on exact conditions, but elutes after shorter-chain HFAs |
| Key MS Fragments (m/z) | Fragments indicating the C4 position of the -OTMS group, and the TMS-ester group. |
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly advantageous for analyzing hydroxydecanoates in complex biological matrices like plasma, urine, or tissue extracts. mdpi.comnih.gov It often requires less rigorous sample preparation compared to GC-MS because derivatization is not always necessary for solubility or volatility. mdpi.com The compound can be analyzed directly in its ionic (salt) or acid form.
The most common LC technique for this application is reverse-phase ultra-high-performance liquid chromatography (UHPLC), which offers rapid separation with high resolution. mdpi.comnih.gov A C18 column is typically used to separate the analyte from other matrix components based on hydrophobicity. nih.gov
Following chromatographic separation, the analyte is introduced into the mass spectrometer, usually via an electrospray ionization (ESI) source. For 4-hydroxydecanoate, ESI in negative ion mode is highly effective, as it readily deprotonates the carboxylic acid group to form the [M-H]⁻ ion. Tandem mass spectrometry (LC-MS/MS) provides a further layer of specificity, which is critical for distinguishing isomers and reducing background noise in complex samples. researchgate.netnih.gov In an MS/MS experiment, the precursor ion (e.g., the [M-H]⁻ of 4-hydroxydecanoate) is selected and fragmented to produce characteristic product ions, allowing for highly selective and sensitive quantification. nih.gov Derivatization can still be employed in LC-MS, not for volatility, but to enhance ionization efficiency and improve chromatographic retention. nih.govnih.gov
Table 2: Representative LC-MS/MS Parameters for 4-Hydroxydecanoate Analysis
| Parameter | Value / Description |
| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS/MS Transition | Precursor Ion [M-H]⁻ → Product Ion(s) |
| Application | Quantification in biological fluids (plasma, urine), food extracts. mdpi.comnih.govcabidigitallibrary.org |
High-Performance Liquid Chromatography (HPLC), often coupled with ultraviolet (UV) detection, is a standard method for assessing the purity of a synthesized compound and for quantification when high sensitivity is not required. Since aliphatic compounds like 4-hydroxydecanoate lack a strong chromophore, direct UV detection can be challenging but is possible at low wavelengths (around 200-210 nm) where the carboxyl group absorbs.
For more sensitive UV detection, the carboxylic acid can be derivatized with a UV-active labeling agent. This approach introduces a highly absorbing moiety onto the molecule, allowing for detection at higher wavelengths where there is less interference. Purity analysis is performed by examining the chromatogram for the presence of any secondary peaks, with the area of the main peak relative to the total peak area providing a quantitative measure of purity. For quantification, a calibration curve is constructed by analyzing a series of known concentrations of a pure standard of potassium 4-hydroxydecanoate. The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.
High-Resolution Spectroscopic Characterization
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of 4-hydroxydecanoate. They provide detailed information about the molecular framework, the connectivity of atoms, and the stereochemistry, which are not accessible through chromatographic methods alone.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. msu.educore.ac.uk Both ¹H and ¹³C NMR spectra provide definitive confirmation of the carbon skeleton of 4-hydroxydecanoate. The chemical shift (δ) of each nucleus provides information about its local electronic environment, while the coupling constants (J) in ¹H NMR reveal connectivity between adjacent protons. core.ac.uk
¹H NMR: The spectrum would show characteristic signals for the protons on the alkyl chain. The proton on the carbon bearing the hydroxyl group (H4) would appear at a distinct chemical shift (typically ~3.5-4.0 ppm). Protons adjacent to the carboxyl group (H2 and H3) would also be shifted downfield.
¹³C NMR: The spectrum would display ten distinct signals corresponding to each carbon atom in the molecule. The carbon of the carboxyl group would have a characteristic chemical shift around 175-180 ppm, and the carbon attached to the hydroxyl group (C4) would appear around 65-75 ppm.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively assign all proton and carbon signals by showing correlations between coupled protons (COSY) or between protons and their directly attached carbons (HSQC).
For determining the stereochemistry at the C4 chiral center, NMR is used in conjunction with chiral derivatizing agents (CDAs), such as Mosher's acid. wikipedia.org The hydroxyl group of the racemic 4-hydroxydecanoate is esterified with the chiral CDA, creating a mixture of diastereomers. These diastereomers have distinct chemical environments and will therefore show separate signals in the NMR spectrum, particularly for protons near the newly formed ester linkage. wikipedia.org By analyzing the differences in chemical shifts between the two diastereomeric signals, the absolute configuration (R or S) of the original enantiomers can be determined.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Hydroxydecanoic Acid
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (-COOH) | 10-13 (broad s) | ~178 |
| C2 (-CH₂) | ~2.4 (t) | ~35 |
| C3 (-CH₂) | ~1.6 (m) | ~30 |
| C4 (-CHOH) | ~3.8 (m) | ~68 |
| C5-C9 (-CH₂) | 1.2-1.5 (m) | 22-32 |
| C10 (-CH₃) | ~0.9 (t) | ~14 |
Note: Predicted values are approximate and can vary based on solvent and concentration.
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information on the functional groups present in a molecule and the nature of its chemical bonds. nih.gov These two techniques are complementary; FTIR measures the absorption of infrared radiation by bonds with a changing dipole moment, while Raman measures the scattering of light from bonds with a changing polarizability. sapub.org
For this compound, FTIR spectroscopy would show several characteristic absorption bands:
A broad, strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. acs.org
Strong C-H stretching vibrations from the alkyl chain between 2850 and 3000 cm⁻¹. nih.gov
A very strong, sharp absorption band for the asymmetric stretching of the carboxylate anion (COO⁻) typically found around 1550-1610 cm⁻¹, which is a key indicator of the salt form of the carboxylic acid.
A C-O stretching vibration from the hydroxyl group around 1050-1150 cm⁻¹.
Raman spectroscopy is particularly sensitive to the non-polar C-C and C-H bonds of the alkyl backbone, providing a detailed fingerprint of the hydrocarbon chain's conformation. mdpi.com It would show strong peaks for C-H stretching and bending modes. The combination of FTIR and Raman spectra allows for a comprehensive characterization of the molecule's functional groups and can be used to study intermolecular interactions, such as the coordination of the potassium ion with the carboxylate and hydroxyl groups, as well as hydrogen bonding networks in the solid state. acs.org
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Technique | Characteristic Frequency (cm⁻¹) | Description |
| Hydroxyl (O-H) | FTIR | 3200 - 3600 | Strong, broad (H-bonding) |
| Alkyl (C-H) | FTIR / Raman | 2850 - 3000 | Strong |
| Carboxylate (COO⁻) | FTIR | 1550 - 1610 | Very Strong, Asymmetric Stretch |
| Alcohol (C-O) | FTIR | 1050 - 1150 | Medium-Strong |
| Alkyl (C-C) | Raman | 800 - 1200 | Strong |
Chiroptical Methods for Enantiomeric Excess Determination
The stereochemistry of 4-hydroxydecanoate is critical to its biological function, necessitating accurate determination of its enantiomeric composition. Chiroptical methods, which rely on the differential interaction of chiral molecules with polarized light, offer powerful tools for this purpose. These techniques are often rapid and can be adapted for high-throughput screening. researchgate.nethindsinstruments.com
Circular Dichroism (CD) spectroscopy is a primary chiroptical technique used for this analysis. semanticscholar.org The 4-hydroxydecanoate molecule itself may not possess a strong chromophore for direct CD analysis. Therefore, a common strategy involves chemical derivatization or the use of host-guest chemistry to induce a measurable CD signal. researchgate.netnsf.gov For instance, reacting the carboxylic acid group of 4-hydroxydecanoate with a chiral metal complex can generate a new species with strong CD signals in the visible light region. researchgate.net The intensity of this induced CD signal often correlates linearly with the enantiomeric excess (ee) of the analyte. hindsinstruments.com
Another approach involves enantioselective indicator-displacement assays (eIDAs). nih.gov These methods can be simplified by using a dual-chamber cuvette, which allows for the simultaneous collection of concentration- and ee-dependent absorption data in a single spectroscopic measurement. nih.gov By carefully selecting indicator and host combinations, calibration curves can be generated to determine both the concentration and ee of chiral samples like 4-hydroxydecanoate. nih.gov
The data below illustrates a typical workflow for determining enantiomeric excess using a chiroptical sensing method with a derivatizing agent.
Table 1: Chiroptical Sensing Workflow for Enantiomeric Excess (ee) Determination
| Step | Description | Key Parameters | Example |
|---|---|---|---|
| 1. Derivatization | The chiral analyte (4-hydroxydecanoate) is reacted with a chiral sensing molecule (probe) to form a diastereomeric complex. | Reaction time, solvent, temperature, presence of a base. | Reaction with a chiral coumarin derivative in acetonitrile. hindsinstruments.com |
| 2. Spectroscopic Measurement | The circular dichroism (CD) or UV-Vis spectrum of the resulting complex is measured. | Wavelength of maximum difference, path length, concentration. | CD intensity measured at a specific wavelength (e.g., 395 nm). hindsinstruments.com |
| 3. Calibration | A calibration curve is constructed by measuring the CD response for samples with known enantiomeric excess. | Linearity (R² value), limit of detection (LOD), limit of quantification (LOQ). | Plotting CD intensity vs. % ee for a series of standards. hindsinstruments.com |
| 4. Quantification | The enantiomeric excess of the unknown sample is determined by comparing its CD response to the calibration curve. | Accuracy, precision (relative standard deviation). | Interpolation of the sample's CD signal on the calibration graph. |
Mass Spectrometry-Based Metabolomics and Lipidomics of Hydroxy Fatty Acids
Mass spectrometry (MS) is an indispensable tool for the identification and quantification of hydroxy fatty acids within complex biological matrices. semanticscholar.org Coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), MS-based methods provide high sensitivity and specificity for metabolomics and lipidomics studies. nih.govnih.gov
GC-MS is a well-established method for analyzing 3-hydroxy-fatty acids and can be adapted for 4-hydroxydecanoate. nih.gov This technique typically requires derivatization to increase the volatility and thermal stability of the analyte. A common procedure involves converting the carboxylic acid to a methyl ester (FAME) and the hydroxyl group to a trimethylsilyl (TMS) ether. researchgate.netresearchgate.net The resulting FAME-TMS derivative yields characteristic fragmentation patterns upon electron impact (EI) ionization, allowing for unambiguous identification and quantification, often using a stable isotope dilution strategy. nih.govresearchgate.net
LC-MS-based workflows are increasingly used for the analysis of a broader range of lipids, including fatty acid esters of hydroxy fatty acids (FAHFAs). semanticscholar.orgnih.gov Reversed-phase LC using a C18 column can separate different hydroxy fatty acid isomers. nih.gov Detection is typically achieved using electrospray ionization (ESI) tandem mass spectrometry (MS/MS). Multiple Reaction Monitoring (MRM) is a targeted approach that offers excellent sensitivity and specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. nih.gov
Table 2: Comparison of GC-MS and LC-MS for Hydroxy Fatty Acid Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
|---|---|---|
| Sample Preparation | Requires derivatization (e.g., methylation and silylation) to increase volatility. nih.govresearchgate.net | Often requires less extensive derivatization; direct analysis is possible. semanticscholar.org |
| Separation Principle | Separation based on boiling point and polarity on a capillary column. | Separation based on polarity using reversed-phase or normal-phase columns. nih.gov |
| Ionization Method | Typically Electron Impact (EI), providing reproducible fragmentation patterns. nih.gov | Typically Electrospray Ionization (ESI) or APCI, suitable for less volatile and thermally labile molecules. |
| Typical Analytes | Volatilized short- to medium-chain hydroxy fatty acids. nih.gov | A wide range of lipids, including complex FAHFAs and their isomers. semanticscholar.orgnih.gov |
| Key Advantage | Extensive, standardized spectral libraries for compound identification. | High versatility and suitability for analyzing larger, non-volatile lipid species. nih.gov |
Electrochemical and Capillary Electrophoresis Methods for Separation and Detection
Electrochemical methods and capillary electrophoresis represent powerful, alternative approaches for the analysis of hydroxy fatty acids, offering distinct advantages in terms of sensitivity, sample volume requirements, and separation efficiency.
Electrochemical Detection Electrochemical methods provide highly sensitive detection of electroactive species. While 4-hydroxydecanoate is not intrinsically electroactive at common working potentials, it can be detected following derivatization or through indirect methods. For instance, a method developed for 4-hydroxynonenal involves derivatization with 2,4-dinitrophenylhydrazine (DNPH), followed by HPLC separation and electrochemical detection of the resulting hydrazone. nih.gov This approach offers significantly greater sensitivity than standard UV detection. nih.gov Another strategy involves using biosensors. An electrochemical method for detecting 4-hydroxyphenylacetate (4-HPA) utilizes the allosteric activation of a reductase enzyme, where the enzymatic production of hydrogen peroxide is measured amperometrically. nih.gov Such a system could potentially be adapted for other hydroxy acids. The performance of screen-printed electrodes can be enhanced by modification with nanomaterials like graphene to improve sensitivity and electron transfer kinetics. mdpi.com
Capillary Electrophoresis Capillary electrophoresis (CE) is a high-efficiency separation technique performed in narrow-bore capillaries, requiring minimal sample volumes. wikipedia.org It is well-suited for the analysis of charged species like the carboxylate form of 4-hydroxydecanoate. mdpi.com A key challenge in the CE analysis of fatty acids is their poor water solubility and tendency to form micelles. nih.gov This is often overcome by adding organic solvents to the aqueous separation buffer and performing the analysis at elevated temperatures. nih.gov
Different modes of CE can be employed:
Capillary Zone Electrophoresis (CZE): Separates ions based on their charge-to-size ratio. Indirect photometric detection is frequently used for fatty acids, where a UV-absorbing co-ion is added to the buffer, and the displacement of this ion by the analyte creates a negative peak. mdpi.comnih.gov
Micellar Electrokinetic Chromatography (MEKC): Utilizes surfactants (micelles) as a pseudo-stationary phase to separate both neutral and charged analytes.
Contactless Conductivity Detection (C⁴D): A universal detection method that measures changes in the conductivity of the buffer as analyte zones pass the detector, suitable for underivatized fatty acids. nih.gov
The operating conditions, such as the composition of the background electrolyte (BGE), separation voltage, and temperature, are optimized to achieve maximum separation efficiency. mdpi.comnih.gov
Table 3: Overview of Capillary Electrophoresis Modes for Fatty Acid Analysis
| CE Mode | Separation Principle | Typical Detection Method | Key Application/Advantage |
|---|---|---|---|
| Capillary Zone Electrophoresis (CZE) | Based on differences in electrophoretic mobility in a free electrolyte solution. wikipedia.org | Indirect UV/Photometric Detection. nih.gov | Simple setup; effective for charged analytes. |
| Micellar Electrokinetic Chromatography (MEKC) | Partitioning of analytes between an aqueous buffer and a micellar phase. mdpi.com | Direct or Indirect UV Detection. | Separates both charged and neutral molecules; enhanced selectivity. |
| Non-Aqueous Capillary Electrophoresis (NACE) | Uses organic solvents instead of aqueous buffers. | UV, C⁴D, or Mass Spectrometry. | Improved solubility for hydrophobic analytes like long-chain fatty acids. mdpi.com |
| Microemulsion Electrokinetic Chromatography (MEEKC) | Uses an oil-in-water microemulsion as the separation medium. mdpi.com | UV Detection. mdpi.com | Offers a different selectivity compared to MEKC. mdpi.com |
Biochemical Pathways and Enzymatic Interactions of 4 Hydroxydecanoate
Metabolic Fates of 4-Hydroxydecanoate in In Vitro Biological Systems
In vitro studies utilizing biological systems have revealed that 4-hydroxydecanoate is primarily catabolized through pathways analogous to those for conventional fatty acids. The principal metabolic fate of 4-hydroxydecanoate is its entry into the β-oxidation spiral, a process occurring within the mitochondria. hmdb.ca Before this can happen, 4-hydroxydecanoate must first be activated to its coenzyme A (CoA) thioester, 4-hydroxydecanoyl-CoA. This activation is catalyzed by an acyl-CoA synthetase, likely a medium-chain acyl-CoA synthase, given the 10-carbon length of the fatty acid. hmdb.ca
Once activated, 4-hydroxydecanoyl-CoA is transported into the mitochondrial matrix. This transport is facilitated by the carnitine shuttle system, involving carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2). Inside the mitochondria, 4-hydroxydecanoyl-CoA undergoes sequential rounds of β-oxidation. hmdb.ca
Research has also pointed to the existence of a secondary, minor metabolic pathway for 4-hydroxyacids with five or more carbons. This pathway involves an initial cycle of β-oxidation, followed by an α-oxidation step, and then subsequent cycles of β-oxidation. nih.gov This suggests that while β-oxidation is the major route, alternative pathways exist to handle the hydroxylated nature of this fatty acid.
The ultimate fate of the carbon skeleton of 4-hydroxydecanoate through these pathways is its complete degradation into smaller, energy-yielding molecules. The primary products are acetyl-CoA, which can then enter the citric acid cycle, and in the case of the minor pathway, propionyl-CoA and formate (B1220265) may also be produced. nih.gov
Enzymatic Systems Governing 4-Hydroxydecanoic Acid Biogenesis and Degradation
The biogenesis and degradation of 4-hydroxydecanoic acid are orchestrated by a suite of specific enzymes that catalyze each step of its metabolic transformation.
Characterization of Specific Hydroxylase and Oxidase Enzymes
The introduction of a hydroxyl group at the C4 position of decanoic acid is a critical step in the biogenesis of 4-hydroxydecanoate. This hydroxylation is often catalyzed by cytochrome P450 (P450) monooxygenases. researchgate.netresearchgate.net These enzymes are a diverse family of heme-containing proteins that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds. nih.govnih.gov P450 enzymes can hydroxylate fatty acids at various positions, including in-chain C-H bonds. researchgate.net For instance, variants of CYP152A1 have been shown to hydroxylate decanoic acid. researchgate.net While ω-3 (which would correspond to the C4 position in decanoic acid) hydroxylation has been observed for some P450s acting on shorter chain alkanes, the specific P450 enzymes responsible for the C4 hydroxylation of decanoic acid are a subject of ongoing research. rsc.org
Once formed, the subsequent oxidation of the hydroxyl group is a key step in the degradation pathway. While specific oxidases for 4-hydroxydecanoate are not extensively characterized in the literature, enzymes such as (S)-2-hydroxy-acid oxidase, which acts on 2-hydroxy carboxylates, exemplify the class of enzymes that could potentially be involved in the oxidation of hydroxy fatty acids. rhea-db.org
Reductase and Dehydrogenase Activities in Hydroxydecanoate Metabolism
Dehydrogenases are critical enzymes in the β-oxidation of 4-hydroxydecanoyl-CoA. The third step of the β-oxidation cycle is catalyzed by a 3-hydroxyacyl-CoA dehydrogenase, which oxidizes the hydroxyl group at the β-carbon (C3) to a keto group. hmdb.cauniprot.org In the context of 4-hydroxydecanoyl-CoA, after the initial steps of β-oxidation, the original C4 hydroxyl group would be shifted relative to the carboxyl end as the fatty acid chain is shortened.
The metabolism of the 4-hydroxy group itself may involve specific dehydrogenases. For example, hydroxyacyl-coenzyme A dehydrogenase, a mitochondrial enzyme, catalyzes a key step in the beta-oxidation of medium and short-chain 3-hydroxy fatty acyl-CoAs. uniprot.org Lactate (B86563) dehydrogenase (LDH) is a well-known oxidoreductase that catalyzes the interconversion of lactate and pyruvate, demonstrating the reversible nature of many dehydrogenase reactions that could be analogous to those in hydroxydecanoate metabolism. wikipedia.orgnih.gov
Reductase activity is also pertinent, particularly in the context of biogenesis or alternative metabolic routes. For instance, 4-hydroxybenzoyl-CoA reductase is an enzyme involved in the anaerobic metabolism of phenolic compounds, showcasing the enzymatic capability to act on hydroxylated acyl-CoA molecules. wikipedia.orgnih.gov
Role of Acyl-CoA Ligases and Thiolases in Pathway Intermediates
Acyl-CoA Ligases (Synthetases): The initiation of 4-hydroxydecanoate metabolism requires its activation to 4-hydroxydecanoyl-CoA. This crucial step is catalyzed by an acyl-CoA ligase, also known as an acyl-CoA synthetase. hmdb.ca Given that 4-hydroxydecanoate is a medium-chain fatty acid, it is a substrate for a medium-chain acyl-CoA synthase. hmdb.ca These enzymes utilize ATP to adenylate the fatty acid, which then reacts with coenzyme A to form the high-energy thioester bond.
Thiolases: Thiolases are essential enzymes that catalyze the final step of each β-oxidation cycle. wikipedia.orgebi.ac.uk Specifically, 3-ketoacyl-CoA thiolase cleaves the β-ketoacyl-CoA intermediate, which is formed after the action of acyl-CoA dehydrogenase, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase. hmdb.cawikipedia.org This thiolytic cleavage releases a molecule of acetyl-CoA and a shortened acyl-CoA that is two carbons shorter than the original molecule. hmdb.ca Thiolases exhibit broad chain-length specificity, allowing them to act on a variety of acyl-CoA substrates, including the intermediates derived from the degradation of 4-hydroxydecanoyl-CoA. wikipedia.org
Interaction with Core Metabolic Pathways
The metabolism of 4-hydroxydecanoate is intricately linked with the central pathways of fatty acid oxidation, namely β-oxidation and, to a lesser extent, α-oxidation.
Integration with Fatty Acid Beta-Oxidation and Alpha-Oxidation Cycles
Beta-Oxidation: The primary route for the degradation of 4-hydroxydecanoyl-CoA is the mitochondrial β-oxidation spiral. hmdb.ca The process involves a repeating sequence of four enzymatic reactions:
Dehydrogenation: A medium-chain acyl-CoA dehydrogenase introduces a double bond between the α (C2) and β (C3) carbons of 4-hydroxydecanoyl-CoA, with FAD as the electron acceptor. hmdb.cawikipedia.org
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group at the β-carbon. hmdb.ca
Oxidation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the newly formed hydroxyl group to a keto group, with NAD+ as the electron acceptor. hmdb.cauniprot.org
Thiolysis: 3-ketoacyl-CoA thiolase cleaves the β-ketoacyl-CoA, yielding acetyl-CoA and a shortened acyl-CoA. hmdb.cawikipedia.org
This cycle repeats until the entire fatty acid chain is converted to acetyl-CoA molecules, which then enter the citric acid cycle for further oxidation and ATP production.
Alpha-Oxidation: While β-oxidation is the major pathway, a minor pathway for the catabolism of 4-hydroxyacids involves a sequence of β-oxidation, followed by α-oxidation, and then further β-oxidation. nih.gov Alpha-oxidation is a process that removes a single carbon atom from the carboxyl end of a fatty acid and typically occurs in the peroxisomes. wikipedia.orgourbiochemistry.com This pathway is particularly important for the metabolism of branched-chain fatty acids where a methyl group on the β-carbon blocks β-oxidation. wikipedia.org In the case of 4-hydroxydecanoate, after an initial round of β-oxidation, the resulting intermediate may be a substrate for the α-oxidation machinery, which involves a dioxygenase, a lyase, and a dehydrogenase. wikipedia.org The product of α-oxidation, a fatty acid shortened by one carbon, can then re-enter the β-oxidation pathway.
The interplay between these two oxidative pathways provides metabolic flexibility for the complete degradation of hydroxylated fatty acids like 4-hydroxydecanoate.
Modulation of Lipid Biosynthesis and Catabolism in Model Organisms
Lipid Catabolism
The catabolism of 4-hydroxydecanoate, along with other 4-hydroxy fatty acids (4-HAs), is a specialized process that feeds into the central pathway of fatty acid β-oxidation. In mammalian model organisms, this degradation is not handled by the canonical β-oxidation machinery directly but requires initial modifying steps. Research has identified two primary pathways for the breakdown of 4-HAs with five or more carbons.
The major catabolic route begins with the conversion of the 4-hydroxyacyl-CoA to a 4-hydroxy-4-phosphoacyl-CoA intermediate. This phosphorylated compound undergoes a series of reactions, leading to its isomerization into a 3-hydroxyacyl-CoA. nih.govembopress.org This product is a standard intermediate of the conventional β-oxidation spiral and can be readily processed by the enzymes of that pathway to yield acetyl-CoA. nih.govembopress.org A second, more minor pathway involves a sequence of β-oxidation, followed by an α-oxidation step, and then further β-oxidation cycles. nih.govembopress.org
Two atypical acyl-CoA dehydrogenases, ACAD10 and ACAD11, have been identified as the primary enzymes driving the catabolism of 4-HAs. These enzymes possess a unique N-terminal kinase domain that phosphorylates the 4-hydroxyl group, a critical step for their subsequent dehydrogenation. Their subcellular localization dictates their substrate preference:
ACAD10 is located in the mitochondria and is responsible for the catabolism of shorter-chain 4-HAs.
ACAD11 is found in peroxisomes and is necessary for the breakdown of longer-chain 4-HAs.
This division of labor ensures the efficient processing of a range of 4-hydroxy fatty acids within the appropriate cellular compartments.
Key Enzymes in 4-Hydroxydecanoate Catabolism
| Enzyme | Subcellular Location | Function | Substrate Specificity |
|---|---|---|---|
| Acyl-CoA Dehydrogenase 10 (ACAD10) | Mitochondria | Phosphorylates and dehydrogenates 4-hydroxyacyl-CoAs | Short-chain 4-hydroxy fatty acids |
| Acyl-CoA Dehydrogenase 11 (ACAD11) | Peroxisomes | Phosphorylates and dehydrogenates 4-hydroxyacyl-CoAs | Long-chain 4-hydroxy fatty acids |
Lipid Biosynthesis
While the catabolic fate of 4-hydroxydecanoate is increasingly understood, there is currently a lack of direct scientific evidence detailing its role as a modulator of lipid biosynthesis. Key regulatory points in the de novo fatty acid synthesis pathway, such as the enzymes Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS), are controlled by complex allosteric and hormonal mechanisms. nih.govnih.govnih.govtaylorandfrancis.com Transcriptional regulation via factors like Sterol Regulatory Element-Binding Proteins (SREBPs) also plays a crucial role. nih.govscienceopen.commdpi.comnih.gov However, studies have not yet specifically implicated 4-hydroxydecanoate or its metabolites in the regulation of these key enzymes or transcription factors. It is plausible that the catabolism of 4-hydroxydecanoate, by altering the intracellular concentrations of acetyl-CoA and other metabolic intermediates, could indirectly influence the rate of lipid synthesis, but this remains a hypothetical mechanism requiring experimental validation.
Molecular Mechanisms of Transmembrane Transport and Intracellular Trafficking
For 4-hydroxydecanoate to be metabolized, it must first enter the cell and then be transported to the correct subcellular compartments, namely the mitochondria and peroxisomes.
Transmembrane Transport
The transport of fatty acids across the plasma membrane can occur via passive diffusion or be facilitated by membrane-bound proteins. As a medium-chain fatty acid (MCFA), 4-hydroxydecanoate is expected to exhibit distinct transport properties compared to its long-chain counterparts. MCFAs are generally more water-soluble and can diffuse more readily across the cell membrane without the need for protein carriers. creative-proteomics.com This contrasts with long-chain fatty acids, which heavily rely on transporters like CD36 and Fatty Acid Transport Proteins (FATPs). reactome.org
Once inside the cell, fatty acids must be activated to their acyl-CoA esters by acyl-CoA synthetase (ACS) enzymes to be metabolically available. Some FATP transporters possess intrinsic ACS activity, a mechanism known as "vectorial acylation," where transport is directly coupled to activation. nih.gov While this is established for longer-chain fatty acids, it is unclear if a similar specific mechanism exists for 4-hydroxydecanoate. It is more likely that 4-hydroxydecanoate enters the cell via passive diffusion or a yet-unidentified transporter and is then activated by a cytosolic acyl-CoA synthetase with specificity for medium-chain hydroxy fatty acids.
Intracellular Trafficking
Following its entry into the cytosol and activation to 4-hydroxydecanoyl-CoA, the molecule must be trafficked to both mitochondria and peroxisomes for its degradation by ACAD10 and ACAD11, respectively.
Mitochondrial Import: The transport of long-chain fatty acyl-CoAs into the mitochondrial matrix requires the carnitine shuttle, involving the enzymes CPT1 and CPT2. nih.govembopress.org However, medium-chain fatty acids can typically cross the inner mitochondrial membrane independently of this shuttle. youtube.comyoutube.com Therefore, it is probable that 4-hydroxydecanoyl-CoA, or the free acid which is then activated within the mitochondrion, can enter the mitochondrial matrix without the aid of the carnitine system.
Peroxisomal Import: The import of fatty acids into peroxisomes is mediated by ATP-binding cassette (ABC) transporters of the D subfamily, such as ABCD1-3. nih.govfrontiersin.org These transporters import the acyl-CoA esters into the peroxisomal matrix. It is hypothesized that 4-hydroxydecanoyl-CoA is a substrate for one of these transporters to allow for its catabolism via ACAD11.
The coordination and communication between mitochondria and peroxisomes in fatty acid metabolism are complex. Recent evidence has shown that mitochondria can form mitochondria-derived vesicles (MDVs) that can selectively transport cargo to peroxisomes. nih.gov This represents a potential, though speculative, mechanism for the transfer of metabolites or signaling molecules related to 4-hydroxydecanoate metabolism between these two organelles. nih.govnih.gov Furthermore, metabolites generated during peroxisomal β-oxidation, such as chain-shortened acyl-CoAs, can be exported from the peroxisome (as carnitine esters or free acids) for complete oxidation in the mitochondria. frontiersin.orgnih.gov
Potential Proteins in 4-Hydroxydecanoate Transport and Trafficking
| Protein Family/System | Location | Putative Role for 4-Hydroxydecanoate | Evidence Basis |
|---|---|---|---|
| Monocarboxylate Transporters (MCTs) | Plasma Membrane | Potential facilitator of cellular uptake. researchgate.net | Inference from transport of other short- and medium-chain monocarboxylic acids. nih.govresearchgate.net |
| Acyl-CoA Synthetases (ACS) | Cytosol, Mitochondrial Matrix, Peroxisomal Membrane | Activation of 4-hydroxydecanoate to 4-hydroxydecanoyl-CoA. | Essential step for all fatty acid metabolism. |
| ABCD Transporters (e.g., ABCD1-3) | Peroxisomal Membrane | Import of 4-hydroxydecanoyl-CoA into the peroxisome. nih.govfrontiersin.org | Known role in transporting acyl-CoAs for peroxisomal β-oxidation. nih.govfrontiersin.org |
| Carnitine Shuttle (CPT1, CACT, CPT2) | Mitochondrial Membranes | Likely not required. | Generally accepted independence of medium-chain fatty acid transport on this system. youtube.comyoutube.com |
Based on a comprehensive review of the available scientific literature, there is currently insufficient information to generate a detailed article on "Potassium 4-hydroxydecanoate" according to the specified outline. Searches for its biosynthesis in prokaryotic and eukaryotic microbial systems, its role in microbial communication, its presence and function in plant metabolism, and its exploration in mammalian cell culture models did not yield specific research findings.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested structure and content inclusions at this time. Further research into this specific chemical compound is needed before a comprehensive article can be written.
Biological Significance and Roles in Diverse Model Systems
Exploration in Mammalian Cell Culture Models
Modulation of Intracellular Signaling Cascades (e.g., G-Protein Coupled Receptors)
There is no direct scientific evidence available to suggest that Potassium 4-hydroxydecanoate modulates intracellular signaling cascades, including G-Protein Coupled Receptors (GPCRs). GPCRs are a large family of transmembrane receptors that play a crucial role in a multitude of physiological processes by responding to a wide variety of extracellular stimuli nih.govkhanacademy.org. The activation of a GPCR by a ligand initiates a conformational change in the receptor, which in turn activates intracellular G-proteins youtube.comyoutube.com. This activation triggers a cascade of downstream signaling events that ultimately lead to a cellular response nih.gov. While the general mechanisms of GPCR signaling are well-understood, the specific interaction of this compound with these receptors has not been documented in the available scientific literature.
Impact on Cellular Homeostasis and Phenotypic Responses
Detailed studies on the impact of this compound on cellular homeostasis and specific phenotypic responses are not present in the current body of scientific research. Cellular homeostasis involves the maintenance of a stable internal environment within a cell, and any disruption can lead to various cellular responses. While other fatty acid derivatives have been shown to influence cellular processes, such as the anti-tumor effects of decanoic acid mdpi.com and dodecanoic acid ufu.br, and the anti-inflammatory properties of 10-hydroxydecanoic acid nih.gov, these findings cannot be directly extrapolated to this compound. Without specific studies, any statements on its effects on cellular phenotype would be purely speculative.
Mechanistic Studies in In Vivo Non-Human Animal Models
Evaluation of Metabolic Perturbations and Physiological Adaptations
There is a lack of in vivo studies in non-human animal models specifically investigating the metabolic perturbations and physiological adaptations resulting from the administration of this compound. However, research on the metabolism of 4-hydroxyacids in general provides some insight. In mammalian liver, 4-hydroxyacids can be metabolized through pathways that lead to their conversion into intermediates of physiological β-oxidation nih.gov. This suggests that 4-hydroxydecanoic acid could potentially be integrated into cellular energy metabolism.
Medium-chain fatty acids (MCFAs), a class to which 4-hydroxydecanoic acid belongs, are known to be rapidly absorbed and transported to the liver for β-oxidation creative-proteomics.comnih.gov. This efficient metabolism makes them a readily available energy source creative-proteomics.com.
Table 1: General Metabolic Fate of Medium-Chain Fatty Acids
| Metabolic Process | Description |
| Absorption | Rapidly absorbed from the small intestine. |
| Transport | Transported directly to the liver via the portal vein. |
| Mitochondrial Uptake | Can enter mitochondria for oxidation. |
| β-Oxidation | Broken down into acetyl-CoA for energy production. |
This table represents the general metabolism of medium-chain fatty acids and not specifically this compound.
Tissue-Specific Localization and Biodistribution Studies
Specific data on the tissue-specific localization and biodistribution of this compound in non-human animal models is not available in the scientific literature. General knowledge of medium-chain fatty acids indicates that they are primarily taken up and metabolized by the liver researchgate.net. However, without dedicated tracer studies for 4-hydroxydecanoate, its distribution to other tissues and organs remains unknown.
Theoretical and Computational Investigations of 4 Hydroxydecanoate
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are essential for understanding the three-dimensional (3D) structure of 4-hydroxydecanoate. Molecules with rotatable single bonds, like the aliphatic chain of 4-hydroxydecanoate, are not static but exist as an ensemble of different spatial arrangements called conformers. rowansci.com The goal of conformational analysis is to identify the most stable, low-energy conformers, as these are the most likely to be present under physiological conditions and to be the "bioactive" conformation that interacts with biological targets. csmres.co.uk
The process begins with generating a large number of possible conformations. This can be achieved through various algorithms, such as systematic searches that rotate bonds by defined increments or stochastic methods that make random changes. rowansci.comcsmres.co.uk These initial structures are then subjected to energy minimization using force fields like the Merck Molecular Force Field (MMFF94) to relax them into local energy minima. rowansci.com Advanced workflows may employ tools like RDKit for initial conformer generation followed by more rigorous screening and optimization to find the global minimum energy structure and the surrounding low-energy ensemble. rowansci.comfaccts.de
Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of 4-hydroxydecanoate. mdpi.com By simulating the movements of atoms over time, MD provides insights into the flexibility of the molecule, conformational transition pathways, and how it interacts with its environment, such as a solvent or a biological membrane. researchgate.netmdpi.com
Table 1: Representative Conformational Analysis Data for 4-Hydroxydecanoate This table presents hypothetical data to illustrate the typical output of a conformational analysis study.
| Conformer ID | Method/Force Field | Relative Energy (kcal/mol) | Boltzmann Population (%) | Key Dihedral Angle (C3-C4-C5-C6) |
|---|---|---|---|---|
| Conf-01 | MMFF94 | 0.00 | 45.2 | 178.5° (anti) |
| Conf-02 | MMFF94 | 0.85 | 20.1 | -65.2° (gauche) |
| Conf-03 | MMFF94 | 0.88 | 19.5 | 68.3° (gauche) |
| Conf-04 | MMFF94 | 1.50 | 8.5 | -120.1° |
| Conf-05 | MMFF94 | 1.75 | 6.7 | 115.9° |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations offer a deeper understanding of the electronic properties of 4-hydroxydecanoate, which govern its reactivity. Density Functional Theory (DFT) is a widely used method for this purpose, often employing functionals like B3LYP and basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. mdpi.comsysrevpharm.org
These calculations can determine the optimized molecular geometry of 4-hydroxydecanoate in its lowest energy state. From this, several key electronic properties can be derived:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For 4-hydroxydecanoate, negative potential would be expected around the carboxylate and hydroxyl oxygen atoms. researchgate.net
Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis can calculate the partial charge on each atom, providing further insight into local reactivity and intermolecular interactions. sysrevpharm.org
Table 2: Calculated Electronic Properties of 4-Hydroxydecanoate This table presents hypothetical data based on typical DFT calculation outputs for organic molecules.
| Property | Calculation Method | Value | Unit |
|---|---|---|---|
| HOMO Energy | DFT/B3LYP/6-311++G(d,p) | -6.85 | eV |
| LUMO Energy | DFT/B3LYP/6-311++G(d,p) | 1.23 | eV |
| HOMO-LUMO Gap | DFT/B3LYP/6-311++G(d,p) | 8.08 | eV |
| Dipole Moment | DFT/B3LYP/6-311++G(d,p) | 2.51 | Debye |
| Mulliken Charge on O (hydroxyl) | DFT/B3LYP/6-311++G(d,p) | -0.68 | e |
| Mulliken Charge on O (carboxylate) | DFT/B3LYP/6-311++G(d,p) | -0.75 | e |
In Silico Ligand-Protein Interaction Profiling
To understand how 4-hydroxydecanoate might exert biological effects, in silico methods like molecular docking are used to predict its interactions with protein targets. jchps.com Molecular docking algorithms place the ligand (4-hydroxydecanoate) into the binding site of a receptor protein and score the different poses based on their predicted binding affinity. nrfhh.com This process can identify the most likely binding mode and elucidate the key intermolecular forces stabilizing the complex. ajol.info
The typical workflow for such a study includes:
Preparation: Obtaining the 3D structures of the ligand (from conformational analysis) and the target protein (often from a database like the Protein Data Bank). Water molecules and other non-essential components are typically removed from the protein structure. nih.gov
Docking: Using software like AutoDock Vina, a search space (grid box) is defined around the protein's active site. nrfhh.com The program then explores various orientations and conformations of the ligand within this space.
Analysis: The output provides binding energy scores (in kcal/mol), with more negative values indicating stronger predicted binding. nih.gov The best-scoring poses are then visualized to identify specific interactions, such as hydrogen bonds, hydrophobic interactions (e.g., pi-alkyl, alkyl-alkyl), and electrostatic contacts with amino acid residues in the binding pocket. ajol.infonih.gov
Table 3: Hypothetical Molecular Docking Results for 4-Hydroxydecanoate with a Target Protein This table illustrates potential docking results with a fatty acid-binding protein.
| Target Protein | Docking Software | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Fatty Acid Binding Protein 4 (FABP4) | AutoDock Vina | -6.5 | TYR128, ARG126 | Hydrogen Bond (with carboxylate) |
| PHE57, VAL32 | Hydrophobic (Alkyl-Alkyl) | |||
| SER56 | Hydrogen Bond (with hydroxyl) | |||
| ALA75, ILE104 | Hydrophobic (Alkyl-Alkyl) |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For 4-hydroxydecanoate, a QSAR study would involve a set of its structural analogs with varying chain lengths, substituent positions, or functional groups. nih.gov
The development of a QSAR model typically follows these steps:
Data Set Assembly: A collection of 4-hydroxydecanoate analogs with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is compiled. nih.gov
Descriptor Calculation: For each analog, a wide range of molecular descriptors are calculated. These are numerical values that represent different aspects of the molecule's structure, such as physicochemical (e.g., logP for lipophilicity), electronic, and topological properties. nih.gov
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that relates a subset of the most relevant descriptors to the observed biological activity. researchgate.net
Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its reliability. nih.gov
Advanced methods like 3D-QSAR and 4D-QSAR can also be employed. 4D-QSAR, for instance, incorporates the conformational flexibility of the ligands and their interaction fields, offering a more dynamic and potentially more predictive model. nih.gov The resulting QSAR model can be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent or selective molecules.
Table 4: Example Data for a QSAR Study of 4-Hydroxydecanoate Analogs This table presents a hypothetical dataset to illustrate the components of a QSAR analysis.
| Compound | R-Group (at C4) | LogP (Descriptor 1) | Molar Refractivity (Descriptor 2) | Observed pIC₅₀ | Predicted pIC₅₀ (from QSAR model) |
|---|---|---|---|---|---|
| Analog 1 | -OH (4-hydroxydecanoate) | 3.10 | 48.5 | 5.25 | 5.21 |
| Analog 2 | -H (decanoate) | 3.85 | 46.0 | 4.10 | 4.18 |
| Analog 3 | -OH (4-hydroxyoctanoate) | 2.08 | 39.2 | 4.95 | 5.01 |
| Analog 4 | -OH (4-hydroxydodecanoate) | 4.12 | 57.8 | 5.60 | 5.55 |
| Analog 5 | =O (4-oxodecanoate) | 2.95 | 47.0 | 4.70 | 4.65 |
Potential Research Applications and Future Directions
Development of Novel Synthetic Methodologies for 4-Hydroxydecanoate
The synthesis of 4-hydroxydecanoic acid presents a unique challenge due to its propensity to cyclize into the more stable γ-decalactone, a compound widely used in the food and fragrance industries. This inherent instability has made the isolation of pure 4-hydroxydecanoic acid difficult, a fact underscored by the relatively recent reporting of its spectral data. nih.gov Consequently, the development of robust and efficient synthetic methodologies is a critical area of future research.
Key areas for development include:
Stereoselective Synthesis: Developing methods to selectively synthesize the (R) or (S) enantiomers of 4-hydroxydecanoate is crucial for elucidating their specific biological activities. Chiral chromatography is a viable technique for resolving enantiomers of hydroxy fatty acids and will be essential for these efforts. aocs.org
Biocatalytic and Chemoenzymatic Approaches: Leveraging enzymes for the synthesis of hydroxy fatty acids offers a green and highly selective alternative to traditional chemical synthesis. rsc.orgnih.govmdpi.com The use of engineered microorganisms or isolated enzymes could provide a direct and sustainable route to 4-hydroxydecanoate. For example, engineered Candida viswanathii has been used for the green synthesis of ω-hydroxydodecanoic acid. rsc.org
Protecting Group Strategies: The development of novel protecting groups for the hydroxyl and carboxylic acid functionalities that can be removed under mild conditions will be essential to prevent lactonization during synthesis and purification.
A summary of potential synthetic strategies is presented in the table below.
| Synthetic Approach | Description | Potential Advantages | Key Challenges |
| Multi-step Chemical Synthesis | Linear synthesis involving protection, chain elongation, and deprotection steps. | Well-established chemical principles. | Often involves harsh reagents, multiple steps leading to lower overall yields, and potential for side reactions like lactonization. nih.gov |
| Stereoselective Synthesis | Use of chiral catalysts or auxiliaries to produce a single enantiomer. | Allows for the study of stereospecific biological functions. | Requires specialized and often expensive chiral reagents or catalysts. |
| Biocatalysis | Utilization of whole-cell microorganisms or purified enzymes to perform specific hydroxylation reactions. | High selectivity, mild reaction conditions, and environmentally friendly. rsc.orgmdpi.com | Requires screening for suitable enzymes or metabolic engineering of microorganisms. |
| Chemoenzymatic Synthesis | A hybrid approach combining chemical and enzymatic steps to leverage the advantages of both. | Can overcome limitations of purely chemical or biological routes. | Requires careful optimization of reaction conditions to ensure compatibility between chemical and enzymatic steps. |
Elucidation of Undiscovered Biological Functions and Mechanisms
While the catabolism of 4-hydroxy acids is beginning to be understood, their broader biological functions remain largely unexplored. Recent discoveries have identified a specific catabolic pathway for 4-hydroxy fatty acids involving phosphorylation and subsequent entry into β-oxidation. nih.govnih.govnih.gov This pathway is distinct from the metabolism of other fatty acids and suggests specialized roles for these molecules in cellular physiology.
Future research should aim to uncover these undiscovered functions and the mechanisms that govern them. Key areas of investigation include:
Signaling Roles: Many fatty acids and their derivatives act as signaling molecules in various physiological processes. researchgate.netlipotype.com Investigating whether 4-hydroxydecanoate or its metabolites can activate nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), or act as ligands for G-protein coupled receptors could reveal novel signaling pathways. researchgate.net
Role in Disease Pathophysiology: Given that 4-hydroxy acids are products of lipid peroxidation, their levels may be altered in diseases associated with oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and cancer. nih.gov Exploring the link between 4-hydroxydecanoate levels and these disease states could lead to the identification of new biomarkers and therapeutic targets.
Interaction with Gut Microbiota: The gut microbiota can produce a variety of hydroxy fatty acids. nih.gov Investigating the production of 4-hydroxydecanoate by gut bacteria and its effects on host metabolism and immune function is a promising area of research.
Applications in Biochemical Tool Development and Probe Synthesis
The unique structure of 4-hydroxydecanoate makes it an attractive scaffold for the development of biochemical tools and probes to study lipid metabolism and signaling. The hydroxyl group provides a convenient handle for chemical modification, allowing for the attachment of reporter groups such as fluorescent dyes, biotin (B1667282), or photo-crosslinkers.
Potential applications in this area include:
Activity-Based Probes: Synthesizing derivatives of 4-hydroxydecanoate that can covalently bind to the active site of enzymes involved in its metabolism, such as ACAD10 and ACAD11, would be valuable for studying their activity and identifying new inhibitors. nih.govbiorxiv.orgsemanticscholar.org
Fluorescent Analogs: Fluorescently labeled 4-hydroxydecanoate could be used to visualize its uptake, trafficking, and localization within cells in real-time, providing insights into its cellular dynamics.
Affinity-Based Probes: Immobilizing 4-hydroxydecanoate on a solid support could be used to identify and isolate proteins that bind to it, potentially revealing new receptors, transporters, or enzymes that interact with this lipid.
Integration into Systems Biology and Omics Research Frameworks
The advent of high-throughput "omics" technologies, particularly lipidomics, provides a powerful platform for studying the role of 4-hydroxydecanoate in a broader biological context. nih.govnih.govacs.org Integrating data from lipidomics with other omics data, such as genomics, transcriptomics, and proteomics, can provide a more holistic understanding of its function.
Future research in this area should focus on:
Quantitative Lipidomics: Developing sensitive and specific analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of 4-hydroxydecanoate in various biological samples is crucial. nih.govnih.gov This will enable researchers to correlate its levels with different physiological and pathological states.
Metabolic Flux Analysis: Using stable isotope-labeled 4-hydroxydecanoate in combination with mass spectrometry can allow for the tracing of its metabolic fate and the quantification of flux through its catabolic pathways.
Network Biology: Integrating quantitative data on 4-hydroxydecanoate into metabolic and signaling networks will help to elucidate its connections to other cellular processes and identify key regulatory nodes.
Addressing Current Challenges and Research Gaps in Hydroxy Fatty Acid Science
Despite recent advances, several challenges and research gaps remain in the field of hydroxy fatty acid science. Addressing these will be critical for advancing our understanding of 4-hydroxydecanoate and other related lipids.
| Challenge/Research Gap | Description | Future Directions |
| Analytical Complexity | The low abundance and isomeric complexity of hydroxy fatty acids make their detection and quantification challenging. rsc.org | Development of more sensitive and selective analytical techniques, including advanced mass spectrometry and chiral chromatography methods. aocs.orgnih.govnih.gov |
| Lack of Specific Reagents | A limited number of commercially available standards and specific antibodies for 4-hydroxydecanoate hinders research. | Synthesis of high-purity standards and development of specific antibodies and biochemical probes. |
| Incomplete Understanding of Biological Roles | The physiological and pathological roles of many hydroxy fatty acids are still poorly understood. | Systematic studies using cell and animal models, combined with "omics" approaches, to elucidate their functions. broadinstitute.org |
| Metabolic Pathway Elucidation | While the main catabolic pathway for 4-hydroxy acids is emerging, the enzymes and regulatory mechanisms are not fully characterized. nih.govnih.gov | In-depth biochemical and genetic studies to identify and characterize all the enzymes and transporters involved in 4-hydroxydecanoate metabolism. |
Q & A
Q. What are the key challenges in synthesizing isotopically labeled this compound for tracer studies, and how can they be addressed?
- Methodological Answer : Incorporating ¹³C or ²H labels at the 4-hydroxy position requires protecting group strategies (e.g., silylation) during synthesis. Optimize reaction conditions (e.g., low temperature) to minimize isotopic scrambling. Validate labeling efficiency via MS/MS fragmentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
